molecular formula C16H15Cl2NO2 B5606679 3,6-dichloro-N-(2-ethylphenyl)-2-methoxybenzamide

3,6-dichloro-N-(2-ethylphenyl)-2-methoxybenzamide

Cat. No. B5606679
M. Wt: 324.2 g/mol
InChI Key: SSJWIBLSCBDNHT-UHFFFAOYSA-N
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Description

The compound of interest, due to its structural features, might share similarities with benzamide derivatives, which are often explored for their diverse biological activities and chemical properties. The inclusion of chloro, ethylphenyl, and methoxy groups suggests potential reactivity and interaction patterns worth investigating through synthesis, structural analysis, and property evaluation.

Synthesis Analysis

The synthesis of related benzamide compounds typically involves acylation reactions, where an amine reacts with an acid chloride in a suitable solvent, such as THF (Tetrahydrofuran). For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by the acylation of 3-aminophenol and 4-metoxybenzoylchloride (Karabulut et al., 2014). Such methodologies could potentially be adapted for the synthesis of "3,6-dichloro-N-(2-ethylphenyl)-2-methoxybenzamide" by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques like X-ray diffraction and supported by computational methods such as DFT calculations. Studies on similar compounds show that intramolecular interactions, such as hydrogen bonding, significantly influence molecular geometry and conformation (Aarset et al., 2013).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, highlighting their reactivity towards nucleophiles and electrophiles. For example, the introduction of substituents at specific positions on the benzamide scaffold can significantly affect its binding profile and biological activities (Perrone et al., 1998). These reactions are crucial for modifying the chemical and physical properties of the compounds for specific applications.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, can be influenced by their molecular structure and the nature of their substituents. Studies on polymorphs of related compounds provide insight into how structural variations impact these properties, offering clues to the behavior of "this compound" (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are paramount for understanding the potential applications of benzamide derivatives. Investigations into the binding affinities and selectivity towards receptors offer valuable data on the interaction mechanisms and potential therapeutic uses of these compounds (Xu et al., 2005).

properties

IUPAC Name

3,6-dichloro-N-(2-ethylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-3-10-6-4-5-7-13(10)19-16(20)14-11(17)8-9-12(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJWIBLSCBDNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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